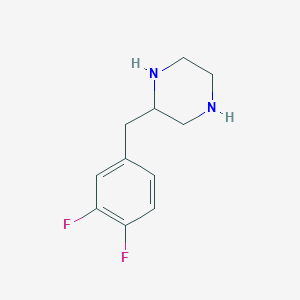

2-(3,4-Difluoro-benzyl)-piperazine

Description

2-(3,4-Difluoro-benzyl)-piperazine is a substituted piperazine derivative featuring a benzyl group with fluorine atoms at the 3- and 4-positions of the aromatic ring. The electron-withdrawing fluorine substituents enhance metabolic stability and influence binding affinity through electronic and steric effects, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula |

C11H14F2N2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2-[(3,4-difluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H14F2N2/c12-10-2-1-8(6-11(10)13)5-9-7-14-3-4-15-9/h1-2,6,9,14-15H,3-5,7H2 |

InChI Key |

BIXQXINEGBIAOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation Using Benzyl Halides

The most straightforward method involves the alkylation of piperazine with 3,4-difluorobenzyl chloride or bromide. Piperazine, a diamine, undergoes mono- or dialkylation depending on stoichiometry and reaction conditions.

Procedure :

A solution of piperazine (1.0 equiv) in 1,2-dichloroethane is treated with 3,4-difluorobenzyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup and extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Optimization :

- Solvent Selection : Aprotic solvents like 1,2-dichloroethane or dichloromethane minimize side reactions.

- Stoichiometry : A slight excess of benzyl halide (1.1 equiv) ensures monoalkylation while avoiding dialkylation.

- Base : Triethylamine or potassium carbonate effectively scavenge HCl, preventing protonation of piperazine.

Yield : Typical yields range from 45% to 60%, with dialkylated byproducts forming if excess benzyl halide is used.

Phase-Transfer Catalysis for Enhanced Reactivity

Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) accelerate alkylation in biphasic systems.

Procedure :

Piperazine and 3,4-difluorobenzyl bromide are dissolved in a water-dichloromethane mixture with TBAB (0.1 equiv). The reaction proceeds at 40°C for 6 hours, achieving higher conversion rates due to improved interfacial contact.

Advantages :

Reductive Amination of 3,4-Difluorobenzaldehyde with Piperazine

Reductive amination offers an alternative route, circumventing the need for benzyl halides.

Two-Step Process: Imine Formation and Reduction

Step 1 – Imine Formation :

3,4-Difluorobenzaldehyde (1.0 equiv) reacts with piperazine (1.2 equiv) in ethanol at reflux for 4 hours, forming the corresponding imine intermediate.

Step 2 – Reduction :

The imine is reduced using sodium triacetoxyborohydride (1.5 equiv) in dichloromethane at 0°C to room temperature. The reaction is quenched with saturated sodium bicarbonate, and the product is extracted into ethyl acetate.

Yield : 65–75%, with minimal dialkylation due to controlled aldehyde stoichiometry.

One-Pot Reductive Amination

Combining imine formation and reduction in a single pot improves efficiency.

Procedure :

A mixture of 3,4-difluorobenzaldehyde, piperazine, and sodium triacetoxyborohydride in methanol is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:1).

Advantages :

Multi-Step Synthesis from Protected Piperazine Intermediates

Boc-Protected Piperazine Route

Step 1 – Protection :

Piperazine is protected as its Boc derivative using di-tert-butyl dicarbonate in tetrahydrofuran.

Step 2 – Alkylation :

Boc-piperazine reacts with 3,4-difluorobenzyl bromide in the presence of potassium carbonate, yielding N-Boc-2-(3,4-difluoro-benzyl)-piperazine.

Step 3 – Deprotection :

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, affording the final product.

Yield : 48–55% over three steps, with purification by column chromatography.

Benzyl Chloride Synthesis via Thionyl Chloride

Step 1 – Acid Chloride Formation :

3,4-Difluorobenzoic acid is converted to its acid chloride using thionyl chloride at 60°C for 5 hours.

Step 2 – Coupling with Piperazine :

The acid chloride reacts with piperazine in ethanol under reflux, followed by TFA-mediated deprotection.

Yield : 50–58%, with challenges in controlling overalkylation.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 45–60% | 12–24 hours | Simple setup, readily available reagents | Dialkylation byproducts |

| Reductive Amination | 65–75% | 24 hours | High selectivity, no halide intermediates | Requires stoichiometric reducing agents |

| Boc-Protected Route | 48–55% | 18–36 hours | Prevents overalkylation | Multi-step, costly protecting groups |

| Acid Chloride Coupling | 50–58% | 20 hours | Scalable for large batches | Harsh conditions (SOCl2, TFA) |

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Difluoro-benzyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of difluorobenzyl alcohols or ketones.

Reduction: Formation of difluorobenzylamines.

Substitution: Formation of substituted benzylpiperazines with various functional groups.

Scientific Research Applications

®-2-(3,4-Difluoro-benzyl)-piperazine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Difluoro-benzyl)-piperazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Binding Affinities

Piperazine derivatives are widely studied for their pharmacological properties. Below is a comparison of 2-(3,4-difluoro-benzyl)-piperazine with structurally related compounds, focusing on receptor binding, selectivity, and substituent effects.

Substituent Effects on Pharmacological Activity

Fluorine Substitution :

- Electron-withdrawing effects : Fluorine atoms at the 3- and 4-positions of the benzyl group likely improve metabolic stability and modulate receptor interactions via steric and electronic effects. For example, in COVID-19 PLpro inhibitors, 4-methylpiperazine derivatives showed higher activity than 2- or 3-methyl analogues, highlighting positional sensitivity .

- Toxicity considerations : Piperazine designer drugs like pFBP and TFMPP (3-trifluoromethylphenylpiperazine) exhibit neurotoxic risks, suggesting fluorine substitution patterns may influence safety profiles .

Benzyl vs. Phenylpiperazines :

Chain Length and Bulky Groups :

Selectivity and Mechanism of Action

- Dopamine Receptor Selectivity :

- Serotonin Receptor Interactions :

Metabolic and Environmental Stability

- Oxidative Degradation: The piperazine moiety is susceptible to MnO2-mediated oxidation, leading to dealkylation or hydroxylation. Fluorine substituents may slow degradation compared to non-fluorinated analogues (e.g., BZP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.